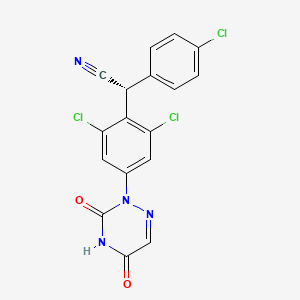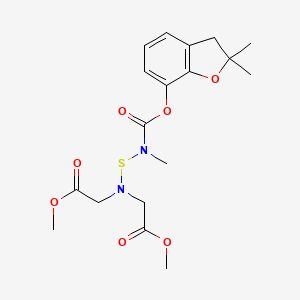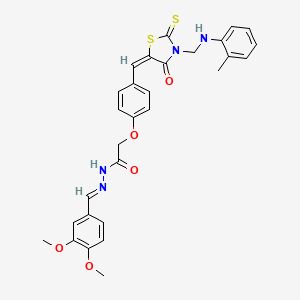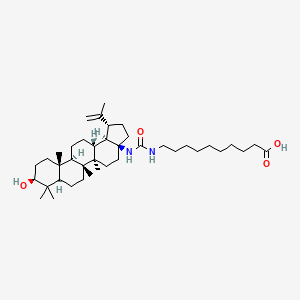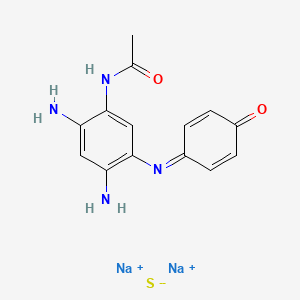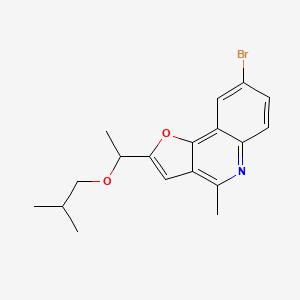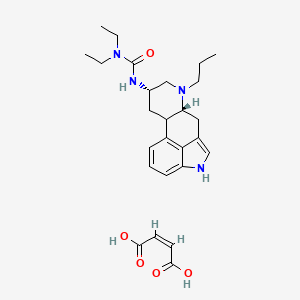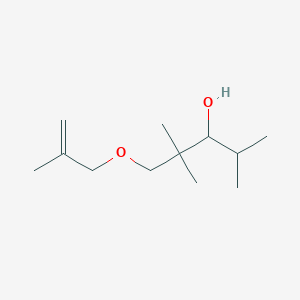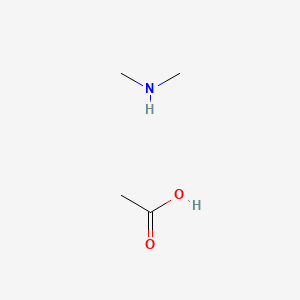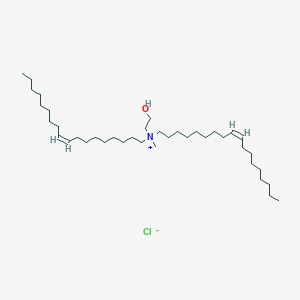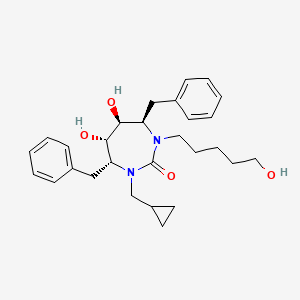
Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val is a synthetic peptide derivative that includes a carbobenzoxy (Cbz) protecting group, phenylalanine (Phe), a pseudo-peptide bond with a cis-epoxide, glycine (Gly), and valine (Val). This compound is of interest in the field of medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val typically involves multiple steps:
Protection of Amino Groups: The amino groups of phenylalanine and glycine are protected using the carbobenzoxy (Cbz) group.
Formation of Pseudo-Peptide Bond: The pseudo-peptide bond with the cis-epoxide is formed through a series of reactions involving epoxidation of an alkene precursor.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The final compound is obtained by removing the protecting groups under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers, which can efficiently handle the multiple steps of protection, coupling, and deprotection.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the epoxide group.
Reduction: Reduction reactions can target the epoxide group, converting it to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide group, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reducing the epoxide.
Substitution: Nucleophiles like amines or thiols for ring-opening reactions.
Major Products Formed
Diols: From reduction of the epoxide.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of complex peptides and peptidomimetics.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The peptide backbone may also interact with binding sites, influencing biological pathways.
類似化合物との比較
Similar Compounds
Cbz-Phe-Gly-Val: Lacks the epoxide group, making it less reactive.
Cbz-Phe-psi((R,S)-trans-epoxide)Gly-Val: Contains a trans-epoxide instead of a cis-epoxide, which may affect its reactivity and biological activity.
Cbz-Phe-psi((R,S)-cis-epoxide)Ala-Val: Substitutes glycine with alanine, altering its structural and functional properties.
Uniqueness
Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val is unique due to the presence of the cis-epoxide group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
CAS番号 |
176442-49-2 |
|---|---|
分子式 |
C27H33N3O7 |
分子量 |
511.6 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[[2-[[2-[(2S,3R)-3-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]oxiran-2-yl]acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C27H33N3O7/c1-17(2)24(26(33)34)30-23(32)15-28-22(31)14-21-25(37-21)20(13-18-9-5-3-6-10-18)29-27(35)36-16-19-11-7-4-8-12-19/h3-12,17,20-21,24-25H,13-16H2,1-2H3,(H,28,31)(H,29,35)(H,30,32)(H,33,34)/t20-,21-,24-,25+/m0/s1 |
InChIキー |
HWQQUDCAYYKRLO-WIHVIGOGSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)C[C@H]1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CC1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


